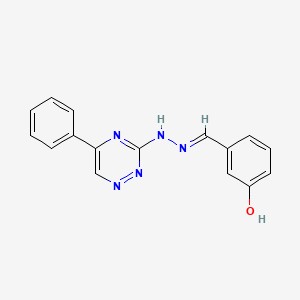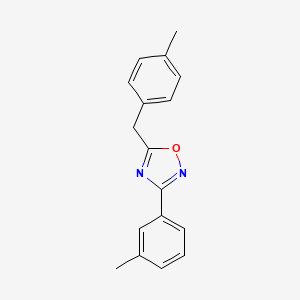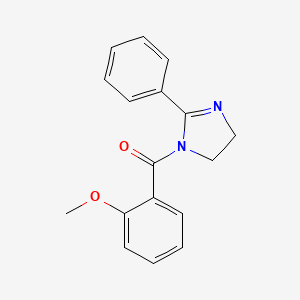![molecular formula C28H27BrN4 B5780477 1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone, commonly known as BPEH, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEH is a hydrazone derivative that has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of BPEH is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and other diseases. BPEH has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. BPEH has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
BPEH has been shown to have a range of biochemical and physiological effects. BPEH has been shown to inhibit the growth and proliferation of cancer cells and has been studied for its potential use in the treatment of cancer. BPEH has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPEH in lab experiments is its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. BPEH is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using BPEH in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on BPEH. One area of research is the development of new synthesis methods for BPEH that are more efficient and cost-effective. Another area of research is the development of new applications for BPEH, such as its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPEH and its potential side effects.
Méthodes De Synthèse
BPEH can be synthesized using a variety of methods, including the reaction of 1-(4-butylphenyl)ethanone with 2-(4-bromophenyl)-6-phenyl-4-pyrimidinylhydrazine in the presence of a base such as sodium hydroxide. Other methods include the reaction of 1-(4-butylphenyl)ethanone with 2-(4-bromophenyl)-6-phenyl-4-pyrimidinylhydrazine in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The synthesis of BPEH can also be achieved by the reaction of 1-(4-butylphenyl)ethanone with 2-(4-bromophenyl)-6-phenyl-4-pyrimidinylhydrazine in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
BPEH has been studied extensively for its potential applications in scientific research. BPEH has been shown to have antitumor and anti-inflammatory properties and has been studied for its potential use in the treatment of cancer and other diseases. BPEH has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-1-(4-butylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN4/c1-3-4-8-21-11-13-22(14-12-21)20(2)32-33-27-19-26(23-9-6-5-7-10-23)30-28(31-27)24-15-17-25(29)18-16-24/h5-7,9-19H,3-4,8H2,1-2H3,(H,30,31,33)/b32-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKGGFPMVDFEZ-UZWMFBFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[(E)-1-(4-butylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)



![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)



![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)


![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)